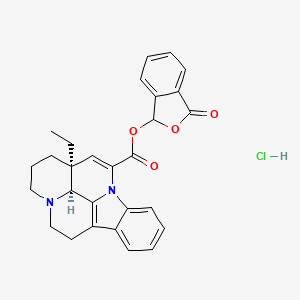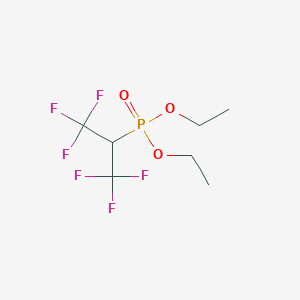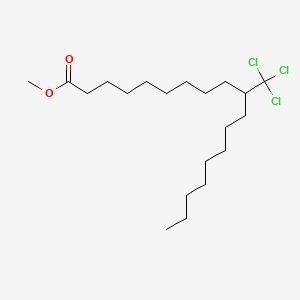![molecular formula C12H24INOS B14416825 1,3-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide CAS No. 85109-35-9](/img/structure/B14416825.png)
1,3-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis . This particular compound features a piperidine ring substituted with methyl groups and a propanoylsulfanyl group, making it a unique and interesting molecule for various scientific studies.
Métodos De Preparación
The synthesis of 1,3-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide can be achieved through several synthetic routes. . The final step involves the quaternization of the piperidine nitrogen with methyl iodide to form the iodide salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1,3-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The propanoylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to remove the propanoylsulfanyl group, yielding a simpler piperidine derivative.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide, to form different salts.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,3-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 1,3-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide involves its interaction with specific molecular targets. The propanoylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The piperidine ring may also interact with various receptors in the body, leading to its observed biological effects. The exact pathways involved are still under investigation and may vary depending on the specific application.
Comparación Con Compuestos Similares
1,3-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide can be compared with other piperidine derivatives, such as:
Piperidine: The parent compound, which lacks the methyl and propanoylsulfanyl substitutions.
1-Methylpiperidine: A simpler derivative with only one methyl group.
1,3-Dimethylpiperidine: Similar to the compound but without the propanoylsulfanyl group.
The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
85109-35-9 |
|---|---|
Fórmula molecular |
C12H24INOS |
Peso molecular |
357.30 g/mol |
Nombre IUPAC |
S-[2-(1,3-dimethylpiperidin-1-ium-1-yl)ethyl] propanethioate;iodide |
InChI |
InChI=1S/C12H24NOS.HI/c1-4-12(14)15-9-8-13(3)7-5-6-11(2)10-13;/h11H,4-10H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
KJWYOPMOSZYBHG-UHFFFAOYSA-M |
SMILES canónico |
CCC(=O)SCC[N+]1(CCCC(C1)C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Phosphonium, triphenyl[3-(trimethylsilyl)propyl]-, bromide](/img/structure/B14416778.png)
![Methyl [3-bromo-4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14416782.png)
![Methyl [3-fluoro-4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14416784.png)


![2,2'-[(3,5-Dimethylphenyl)azanediyl]diacetic acid](/img/structure/B14416794.png)
![4-Methylbenzene-1-sulfonic acid--(4-pentylbicyclo[2.2.2]octan-1-yl)methanol (1/1)](/img/structure/B14416795.png)



